1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride is a chemical compound with the molecular formula C10H14N2. It is a derivative of naphthalene, which is an ortho-fused bicyclic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with two amine groups attached at the 2nd and 7th positions . The InChI code for this compound isInChI=1S/C10H14N2.2ClH/c11-9-3-1-7-2-4-10 (12)6-8 (7)5-9;;/h1,3,5,10H,2,4,6,11-12H2;2*1H
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 162.23 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. The compound has a Rotatable Bond Count of 0. The Topological Polar Surface Area is 52 Ų .Scientific Research Applications
Polymer Synthesis and Properties
1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride contributes significantly to the field of polymer chemistry. Research has shown its utility in synthesizing aromatic polyamides with excellent solubility in aprotic solvents and the ability to form transparent, flexible, and tough films. These polymers display high thermal stability, with glass transition temperatures ranging from 230 to 360°C and decomposition temperatures above 500°C (Yang & Chen, 1992); (Yang & Chen, 1993a); (Yang & Chen, 1993b).
Synthesis of Aromatic Diamines
The compound is instrumental in the synthesis of aromatic diamines like 2,7-bis(4-aminophenoxy)naphthalene, which are key monomers in producing various high-performance polymers. These materials have applications in advanced technologies due to their exceptional properties (Yang & Chen, 1992).
Applications in Catalysis and Pharmaceutical Synthesis
Research has demonstrated the role of this compound derivatives in catalytic processes. For example, its derivatives have been used in the asymmetric hydrogenation of certain compounds, contributing to the synthesis of non-racemic products important in pharmaceutical applications (Ciappa et al., 2004).
Studies in Diterpene Series
The compound also finds use in synthetic studies related to diterpenes, contributing to the understanding of complex organic synthesis processes and the development of new synthetic pathways (Nasipuri et al., 1973).
Aromatic Polyimide Synthesis
This compound is a critical component in the synthesis of novel aromatic polyimides, which are known for their solubility, thermal stability, and electrical properties. These materials are of great interest for advanced technological applications (Hsiao et al., 2004).
Molecular Structure Investigations
The compound has been the subject of molecular structure studies, providing insights into the properties of various metabolites and aiding in understanding the behavior of complex organic molecules (Klein & Stevens, 1984).
Role in Polyimide Synthesis
It serves as a precursor for the synthesis of fluorinated polyimides, which are known for their low dielectric constants and high optical transparency. These properties are critical for applications in electronics and optics (Hsiao et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,7-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;;/h1,3,5,10H,2,4,6,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIQGMHXLVRFKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695770 | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861352-50-3 | |
Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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